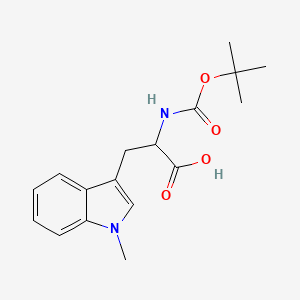

Boc-1-methyl-DL-tryptophan

Description

Significance of N-Protected Amino Acid Derivatives in Organic Synthesis

The synthesis of peptides and other complex organic molecules requires precise control over reactive functional groups. N-protected amino acid derivatives are crucial intermediates in this process. wikipedia.orgwikipedia.org The temporary "masking" of the amino group prevents unwanted side reactions during the formation of peptide bonds or other chemical transformations. wikipedia.orgthermofisher.com This strategy, known as protecting group chemistry, is a cornerstone of modern organic synthesis.

Overview of Tryptophan Analogues in Biochemical and Medicinal Chemistry

Tryptophan, an essential amino acid, is a precursor to a wide array of bioactive compounds, including neurotransmitters and hormones. acs.org Its derivatives, known as tryptophan analogues, are valuable tools in medicinal chemistry and chemical biology. acs.orgnih.gov These analogues, created by modifying the indole (B1671886) ring or the amino acid backbone, can act as probes to study biological processes, or as therapeutic agents themselves. acs.orgrsc.org For instance, some tryptophan analogues exhibit anticancer, antibiotic, or immunosuppressant properties. acs.org The synthesis of these analogues can be challenging, often requiring multi-step procedures and the use of protecting groups to achieve the desired structure and stereochemistry. acs.orgchemrxiv.org

Historical Context of Boc-Protected Amino Acids in Peptide Synthesis Research

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. wikipedia.orgthermofisher.com Introduced in the 1950s, Boc-protected amino acids became central to the development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield. thermofisher.comnih.govpeptide.com This method involves anchoring the first amino acid to a solid support and then sequentially adding more amino acids to build the peptide chain. peptide.com The Boc group is typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), allowing for the next coupling reaction to occur. wikipedia.orgthermofisher.comnih.gov While the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is removed under milder basic conditions, has become more common for routine peptide synthesis, Boc chemistry remains important for the synthesis of complex peptides and those containing base-sensitive modifications. thermofisher.comnih.goviris-biotech.de

Scope and Academic Relevance of Boc-1-methyl-DL-tryptophan in Contemporary Research

This compound is a specific, modified amino acid that combines the features of a Boc-protected amino group with a methylated indole nitrogen. The "DL" designation indicates that it is a racemic mixture, containing both the D and L stereoisomers. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly peptides and other compounds where the modification of the tryptophan residue is desired.

Research involving 1-methyl-tryptophan analogues has shown their potential as inhibitors of the enzyme indoleamine-2,3-dioxygenase (IDO), which is implicated in tumor immune escape. nih.govchemicalbook.com The Boc-protected form, this compound, provides a stable and reactive intermediate for the incorporation of this modified amino acid into various molecular scaffolds for further biological evaluation. nih.govnih.gov Its utility lies in its ability to participate in standard peptide coupling reactions while introducing a specific modification—the methyl group on the indole nitrogen—that can alter the biological activity of the final product.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | nih.gov |

| Molecular Formula | C17H22N2O4 | nih.govechemi.comcymitquimica.com |

| Molecular Weight | 318.37 g/mol | nih.govechemi.com |

| CAS Number | 185527-65-5 | echemi.comcymitquimica.comclearsynth.com |

| Physical Form | White solid | sigmaaldrich.com |

| Boiling Point (Predicted) | 525.3 ± 45.0 °C | echemi.com |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | echemi.com |

| XLogP3 | 2.6 | nih.govechemi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPBREBKPBFZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Nα-Boc Protection of Tryptophan Derivatives

The introduction of the tert-butoxycarbonyl (Boc) group at the α-amino position (Nα) of tryptophan is a foundational step in the synthesis. This protecting group is favored due to its stability under a range of reaction conditions, particularly those involving nucleophiles and bases, and its straightforward removal under mild acidic conditions. organic-chemistry.orgresearchgate.net

The most common and efficient reagent for the Nα-Boc protection of amino acids, including tryptophan, is Di-tert-butyl dicarbonate (B1257347) (Boc2O), also known as Boc anhydride. researchgate.netnih.gov The reaction proceeds via the nucleophilic attack of the primary amino group of the tryptophan on one of the carbonyl carbons of the Boc2O molecule. This process is highly effective for chemoselectively protecting the α-amino group over the less nucleophilic indole (B1671886) nitrogen under appropriate basic conditions. nih.govnih.gov The use of Boc2O is well-established for its high yields and the clean nature of its byproducts, which are typically tert-butanol (B103910) and carbon dioxide. researchgate.net

The N-tert-butoxycarbonylation of tryptophan is typically performed in the presence of a base. organic-chemistry.org The choice of solvent and base is crucial for optimizing the reaction efficiency and yield. Aqueous-organic solvent mixtures are frequently employed. One established method involves dissolving L-tryptophan in a 1:1 mixture of water and dioxane, followed by the addition of Boc2O and a base like sodium hydroxide (B78521) (NaOH). nih.gov The reaction is often stirred at room temperature for an extended period, such as 24 hours, to ensure complete conversion. nih.gov Following the reaction, the pH is adjusted to the acidic range to precipitate the N-Boc-tryptophan product, which can then be extracted with an organic solvent like ethyl acetate (B1210297). nih.gov Catalyst-free conditions using a water-acetone solvent system have also been developed as an environmentally friendly alternative for the N-Boc protection of various amines. nih.gov

Table 1: Representative Reaction Conditions for Nα-Boc Protection of Tryptophan

| Reagent | Base | Solvent System | Temperature | Duration | Yield | Source |

|---|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate | 1 M NaOH | 1:1 Water-Dioxane | Room Temperature | 24 h | 69% | nih.gov |

| Di-tert-butyl dicarbonate | Triethylamine | H2O-Dioxane | Room Temperature | Not Specified | High | nih.gov |

| Di-tert-butyl dicarbonate | Sodium Carbonate | Acetonitrile/Water | Not Specified | Not Specified | High | google.com |

Alkylation Chemistry for Indole Nitrogen Methylation

Following the successful protection of the α-amino group, the next critical step is the methylation of the nitrogen atom within the indole ring (N1 position).

The indole ring of tryptophan possesses two potential sites for electrophilic attack: the C3 position and the N1 (indole nitrogen) position. syr.edu However, the N-H proton of the indole is significantly less acidic and the nitrogen less nucleophilic compared to the α-amino group. nih.govsyr.edu To achieve regioselective N1-alkylation, the indole N-H proton must be removed using a strong base, creating a potent indole anion nucleophile. syr.edu This strategy effectively directs the alkylating agent, such as a methyl halide, to the indole nitrogen, preventing undesired side reactions at the carbon positions of the indole ring. syr.edu Protecting the α-amino group beforehand is essential to prevent it from competing in the alkylation reaction.

The synthesis of N-alkylated indoles is typically carried out by deprotonating the indole NH with a strong base in a polar aprotic solvent. syr.edu Commonly used bases include sodium hydride (NaH) or potassium hydride (KH). syr.edu These strong bases are capable of irreversibly deprotonating the indole nitrogen. The reaction is generally performed in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the resulting ions. syr.edunih.gov For instance, N-Boc-tryptophan can be dissolved in dried DMSO, and a base like sodium hydroxide is added to facilitate both the deprotonation of the indole nitrogen and the carboxylic acid. nih.gov Subsequently, an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), is introduced to complete the N-methylation.

Table 2: Reagents and Solvents for Indole N-Alkylation of Tryptophan Derivatives

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Source |

|---|---|---|---|---|---|

| N-Boc-L-tryptophan | Bromoethane | NaOH | DMSO | 40 °C | nih.gov |

| N-Boc-Trp-OMe | n-Butyl Bromide | NaH | DMF | 0 °C | nih.gov |

The synthesis of Boc-1-methyl-DL-tryptophan specifically implies a racemic mixture at the α-carbon. This can be achieved either by starting with racemic DL-tryptophan or through racemization of an enantiomerically pure starting material (e.g., L-tryptophan) during the synthesis. The conditions employed for indole N-alkylation, particularly the use of strong bases and elevated temperatures, can lead to the deprotonation and reprotonation of the α-carbon, resulting in racemization. nih.gov One study involving the N-alkylation of Boc-L-tryptophan noted that optical rotation measurements of the final products indicated they were racemic mixtures. nih.gov Therefore, even when starting with an optically pure tryptophan, the synthetic route, especially the alkylation step, can yield the desired DL-racemic mixture without the need for a separate racemization step. nih.gov

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through various pathways, leveraging different precursor molecules and reaction strategies. These routes are designed to construct the target molecule by either assembling smaller fragments in a convergent manner or by modifying a core structure divergently.

A common strategy involves the modification of a pre-existing tryptophan backbone. chim.it This approach begins with the protection of the amino group of tryptophan, followed by methylation of the indole nitrogen. nih.gov Another significant pathway involves the construction of the indole ring system onto an amino acid precursor, or coupling a substituted indole with an amino acid side chain precursor. chim.it For instance, a palladium-catalyzed β-C(sp3)−H activation of an alanine (B10760859) derivative can be used to couple it with a 3-iodo-1-methylindole, directly forming the 1-methyltryptophan structure. chim.it

Synthesis from L-Tryptophan Precursors

A prevalent method for synthesizing this compound starts with the naturally occurring amino acid, L-tryptophan. nih.gov This linear synthetic sequence begins with the protection of the α-amino group.

The initial step is the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide (NaOH), in a solvent mixture like water and dioxane. This reaction selectively protects the amino group to form N-Boc-L-tryptophan. nih.gov

Following the protection of the amino group, the subsequent step involves the methylation of the indole nitrogen. This is typically achieved by treating the N-Boc-L-tryptophan with a methylating agent. The use of strong acidic or alkaline conditions during the synthesis can lead to the racemization of the α-carbon, resulting in the formation of the DL-isomeric mixture. nih.gov The optical rotation measurements of the products from such syntheses confirm the presence of a racemic mixture. nih.gov

Table 1: Synthesis of N-Boc-L-tryptophan from L-Tryptophan nih.gov

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |

|---|

Synthesis from other Tryptophan Analogues

The synthesis of this compound can also be achieved by utilizing other tryptophan analogues or precursors. One such approach is the palladium-catalyzed β-C(sp³)–H activation and arylation of N-protected alanine derivatives. chim.it

In this methodology, an N-protected alanine, serving as a precursor to the amino acid backbone, is coupled with a substituted indole, such as 3-iodo-1-methylindole. This reaction directly forms the carbon-carbon bond between the indole ring and the β-carbon of the alanine derivative, constructing the 1-methyltryptophan side chain. chim.it This convergent approach allows for the synthesis of various tryptophan derivatives by using different substituted indoles. chim.it

Another related strategy involves the preparation of Nin-Boc-protected tryptophan derivatives. These compounds can be synthesized using di-tert-butyl dicarbonate and 4-dimethylaminopyridine (B28879) in acetonitrile. rsc.org While this method focuses on protecting the indole nitrogen with a Boc group, similar principles of indole functionalization are central to the synthesis of N-alkylated tryptophan analogues.

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a compound of high purity for subsequent research applications. Standard laboratory techniques are employed for this purpose. nih.gov

Following the synthesis, a typical workup procedure involves adjusting the pH of the reaction mixture to acidic conditions, for instance, to a pH of 2.4 using hydrochloric acid. nih.gov The product is then extracted from the aqueous phase into an organic solvent, commonly ethyl acetate (EtOAc). nih.gov The combined organic phases are subsequently dried over an anhydrous salt like sodium sulfate and the solvent is removed under reduced pressure to yield the crude product. nih.govorgsyn.org

For further purification, column chromatography is a widely used technique. Flash column chromatography using silica (B1680970) gel as the stationary phase is effective in separating the desired product from unreacted starting materials and byproducts. orgsyn.org The choice of eluent, a mixture of solvents such as acetone, dichloromethane, and hexanes, is optimized to achieve the best separation. orgsyn.org Thin-layer chromatography (TLC) is used to monitor the progress of the purification by identifying the fractions containing the pure compound. orgsyn.org

Recrystallization is another common method to purify the solid product. The crude material is dissolved in a suitable solvent system, such as a mixture of hexanes and chloroform, at an elevated temperature, and then allowed to cool slowly. orgsyn.org This process leads to the formation of crystals of the pure compound, leaving impurities behind in the solution. The final product is typically obtained as a white solid. nih.gov

Table 2: Common Purification Techniques

| Technique | Description | Typical Solvents/Materials | Reference |

|---|---|---|---|

| Solvent Extraction | Separation of the product from an aqueous solution into an immiscible organic solvent. | Ethyl acetate, Water | nih.gov |

| Flash Column Chromatography | Separation based on polarity using a stationary phase (silica gel) and a mobile phase (eluent). | Silica gel, Acetone/Dichloromethane/Hexanes | orgsyn.org |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Hexanes/Chloroform | orgsyn.org |

Applications in Peptide Chemistry and Solid Phase Synthesis

Role as a Building Block in Peptide Construction

Boc-1-methyl-DL-tryptophan serves as a specialized building block in the construction of peptides, introducing a modified tryptophan residue into the peptide chain. The tert-butyloxycarbonyl (Boc) group on the alpha-amino group allows for its sequential addition during solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The incorporation of 1-methyl-tryptophan, an unnatural amino acid, can be a strategic choice to modulate the biological activity, conformational properties, or metabolic stability of a peptide. The methyl group at the 1-position of the indole (B1671886) ring plays a crucial role in preventing certain undesirable side reactions commonly associated with tryptophan residues during peptide synthesis.

Boc-Chemistry and its Compatibility with Peptide Synthesis Conditions

Boc-chemistry is a well-established strategy for peptide synthesis that relies on the use of the acid-labile Boc group for the temporary protection of the N-terminal amino group. The synthesis cycle involves the deprotection of the Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid.

The use of this compound is fully compatible with these conditions. The Boc group is efficiently removed by TFA, allowing for the elongation of the peptide chain. Importantly, the 1-methyl group on the indole ring is stable to the acidic conditions used for Boc deprotection, effectively acting as a permanent protecting group for the indole nitrogen throughout the synthesis. This intrinsic protection is a key advantage, as it circumvents the need for additional protecting groups on the indole side chain that would otherwise require a separate deprotection step.

| Synthesis Step | Reagents & Conditions | Compatibility with this compound |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | The Boc group is readily cleaved. The 1-methyl group on the indole is stable. |

| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF | Standard neutralization protocols are applicable. |

| Coupling | Coupling reagents (e.g., HBTU, HATU, DIC) and a base (e.g., DIEA) | Standard coupling protocols can be employed. |

| Final Cleavage | Strong acids (e.g., HF, TFMSA) | The peptide is cleaved from the resin, and side-chain protecting groups are removed. The 1-methyl group remains intact. |

Challenges and Mitigation Strategies in Tryptophan-Containing Peptide Synthesis

The synthesis of peptides containing tryptophan presents several challenges, primarily due to the reactivity of the indole side chain.

The indole ring of tryptophan is electron-rich and susceptible to oxidation and electrophilic attack, particularly under the acidic conditions required for cleavage of the completed peptide from the solid support. During the final cleavage step in Boc-SPPS, which often employs strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), carbocations are generated from the cleavage of side-chain protecting groups (e.g., from tert-butyl or benzyl-based protecting groups). These reactive cationic species can alkylate the nucleophilic indole ring of tryptophan, leading to undesired side products. d-nb.info

The use of 1-methyl-tryptophan effectively mitigates this problem. The presence of the methyl group on the indole nitrogen deactivates the ring towards electrophilic attack and physically blocks the site most prone to modification. This "built-in" protection simplifies the synthesis strategy for tryptophan-containing peptides.

To prevent the aforementioned side reactions with unprotected or conventionally protected tryptophan, "scavengers" are added to the cleavage cocktail. peptide.com These are nucleophilic compounds, such as thioanisole, thiocresol, or ethanedithiol, that trap the reactive carbocations before they can modify the tryptophan residue.

However, when this compound is used, the need for scavengers to protect the indole ring is eliminated. The inherent stability of the 1-methylindole (B147185) moiety to acidic conditions and its reduced nucleophilicity make it resistant to alkylation by carbocations generated during cleavage. This can lead to a cleaner crude peptide product and simplify the purification process. It is important to note that scavengers may still be required to protect other sensitive amino acid residues in the peptide sequence, such as methionine or cysteine.

Stereochemical Considerations in Peptide Incorporation of 1-methyl-DL-tryptophan

A significant consideration when using this compound is its racemic nature (a mixture of D- and L-isomers). In standard peptide synthesis, optically pure L-amino acids are used to produce a single, stereochemically defined peptide. The incorporation of a racemic amino acid into a growing peptide chain, which is itself chiral (being composed of L-amino acids), results in the formation of diastereomers. mdpi.comnih.gov

For a peptide of a given sequence, the incorporation of DL-tryptophan will lead to two distinct peptide products that are diastereomers of each other. These diastereomers will have different three-dimensional structures and, consequently, may exhibit different physical, chemical, and biological properties. mdpi.com

Advanced Chemical Modifications and Derivatization Research

Site-Specific Functionalization of Tryptophan Analogues

The functionalization of tryptophan analogues is crucial for creating tailored molecules for chemical biology and pharmaceutical development. The indole (B1671886) side chain offers multiple sites for modification, with the C2 position being a primary target for C-H activation strategies. Palladium(II)-catalyzed, norbornene-mediated reactions have been developed for the regioselective alkylation of the C2-indole position on N-Boc-protected (S)-tryptophan ethyl ester. nih.gov This method proceeds under mild conditions without racemization at the stereogenic center. nih.gov Similarly, photocatalytic methods enable the C2-alkylation and C2-arylation of tryptophan, expanding the toolkit for modifying the indole core under metal-free conditions. researchgate.netacs.org The N-methylation at the indole nitrogen in Boc-1-methyl-DL-tryptophan precludes reactions that require an N-H bond for directing group coordination or reactivity, thereby channeling functionalization to other positions on the indole ring.

Electrophilic sulfenylation provides a method to introduce sulfur-containing functional groups onto the indole ring, which can serve as chemical handles or introduce novel properties. Research has demonstrated that the synthesis of 1-methyl-3-(arylthio)-1H-indoles can be achieved through a photoredox reaction. idtdna.com This visible light-induced 3-sulfenylation utilizes readily available arylsulfonyl chlorides to modify N-methylindoles, the core structure of this compound, at the C3 position. idtdna.com This strategy offers a distinct regioselectivity compared to the more common C2-functionalization methods.

Chemical ligation strategies that selectively target the tryptophan side chain are highly valuable for synthesizing complex peptides and proteins. While traditional Native Chemical Ligation (NCL) relies on an N-terminal cysteine, newer methods have been developed to directly functionalize the indole ring for subsequent conjugation. mdpi.com

One innovative approach is the Tryptophan Chemical Ligation by Cyclization (Trp-CLiC), a redox-based strategy using N-sulfonyl oxaziridines as oxidative cyclization reagents. nih.gov This method achieves rapid and selective functionalization of tryptophan residues in peptides and proteins. nih.gov Another strategy involves photo-induced electron transfer (PET) between tryptophan and N-carbamoyl pyridinium (B92312) salts, which allows for the transfer of functional groups to the indole side chain under UV light. nih.gov Chemoenzymatic methods also provide a pathway for ligation; for instance, an indole prenyltransferase (IPT) enzyme can be used to install a chemical handle on the indole ring, which then enables bioorthogonal click chemistry with a tetrazine probe. nih.gov For a compound like this compound, the absence of the N-H proton on the indole ring would prevent ligation strategies that rely on its reactivity, but it would be compatible with methods targeting the carbon framework of the indole.

Synthetic Routes to Radiolabeled Tryptophan Analogues for Research Probes

Radiolabeled tryptophan analogues are indispensable tools for non-invasive imaging of metabolic pathways in vivo, particularly with Positron Emission Tomography (PET). The development of synthetic routes to incorporate positron-emitting isotopes, such as Fluorine-18 (¹⁸F), into N-methylated tryptophan structures is an active area of research aimed at creating probes for specific biological targets like the enzyme Indoleamine 2,3-dioxygenase (IDO1). acs.org

The incorporation of ¹⁸F into the aromatic ring of tryptophan derivatives is a key strategy for developing PET imaging agents. acs.org Due to the short half-life of ¹⁸F (approximately 110 minutes), rapid and efficient radiolabeling methods are required. Copper-mediated radiofluorination has proven effective for this purpose. ub.edu This approach allows for the direct introduction of ¹⁸F into the tryptophan aromatic ring using boronic ester precursors. acs.org Researchers have successfully synthesized various N-methylated and α-methylated tryptophan derivatives labeled with ¹⁸F at positions 4, 5, 6, or 7 of the indole ring. acs.org These novel ¹⁸F‐labeled tryptophan derivatives hold promise for overcoming the limitations of ¹¹C-labeled tracers, which require an on-site cyclotron due to the even shorter half-life of ¹¹C. acs.org

| Radiolabeling Approach | Precursor Type | Target Position | Isotope | Reference |

| Copper-Mediated Fluorination | Boronic Ester (BPin) | 4, 5, 6, or 7 | ¹⁸F | acs.org |

| Nucleophilic Substitution | Iodonium Salt | Phenyl Ring | ¹⁸F | ub.edu |

| Nucleophilic Substitution | Organotin | Tyrosine Ring Analogues | ¹⁸F | nih.gov |

This table presents various methods for incorporating fluorine isotopes into amino acid analogues for PET imaging research.

The successful synthesis of radiolabeled probes depends heavily on the rational design of precursor molecules. For ¹⁸F-labeling of N-methyl tryptophan analogues, boronic ester derivatives, such as those containing a boronate pinacol (B44631) ester (BPin), are commonly designed as precursors. acs.orgmdpi.com These precursors can be synthesized in moderate to high yields and allow for the subsequent copper-catalyzed introduction of ¹⁸F. acs.org

The synthetic pathway to these precursors often starts from a commercially available material like 6-bromoindole, which is first N-methylated and then borylated to install the BPin group. mdpi.com The Boc-protecting group on the alpha-amino function is crucial during these synthetic steps. It prevents unwanted side reactions at the amine and is stable under the conditions used for creating the organometallic precursors. nih.gov The Boc group is typically removed in a final deprotection step after the radioisotope has been incorporated. The design of precursors with appropriate protecting groups and reactive moieties is a key consideration for achieving high radiochemical yields and purity. acs.org

Design of Mechanistic Probes based on this compound Structure

This compound and its derivatives are highly valuable as mechanistic probes for studying enzyme function, particularly for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-based enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism and is a significant target in cancer immunotherapy. nih.govrsc.org The deprotected form, 1-methyl-tryptophan (1-MT), was one of the first reported inhibitors of IDO1 and remains a widely studied tool compound. nih.gov

The design of such probes involves strategic modifications to the tryptophan structure to intercept or mimic putative intermediates in the enzyme's catalytic cycle. nih.govrsc.org The methylation at the N1 position of the indole ring in 1-MT prevents it from being catalytically converted to kynurenine in the same way as native tryptophan, allowing it to act as a competitive inhibitor and probe the enzyme's active site. Both stereoisomers, 1-methyl-D-tryptophan (Indoximod) and 1-methyl-L-tryptophan, have been extensively studied as IDO inhibitors. Researchers design and synthesize series of such analogues to investigate enzyme binding, probe the reaction mechanism, and develop more potent inhibitors. nih.govrsc.org Docking studies and biophysical analyses, such as thermal shift assays, are used to evaluate how these probes interact with the target enzyme and to distinguish their binding profiles from other known inhibitors. rsc.org

| Compound | Target Enzyme | Role in Research | Key Structural Feature | Reference |

| 1-methyl-DL-tryptophan (1-MT) | IDO1 | Competitive inhibitor, Mechanistic probe | N1-methylation of indole | nih.gov |

| α-methyl-tryptophan (AMT) | IDO1 | Inhibitor (not a substrate) | α-methylation | acs.org |

| α,β-cyclopropyl tryptophan | IDO1 | Mechanistic probe (designed) | Cyclopropane at α,β-position | nih.gov |

This table summarizes tryptophan analogues designed as mechanistic probes for the IDO1 enzyme.

Biochemical and Enzymatic Research Applications

Indoleamine 2,3-Dioxygenase (IDO1/IDO2) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition Studies

1-MT is primarily recognized as an inhibitor of the enzymes Indoleamine 2,3-dioxygenase (IDO) and to a lesser extent, Tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway, which is responsible for the degradation of over 95% of dietary tryptophan. frontiersin.org IDO, in particular, has been identified as a critical mediator of immune tolerance, making its inhibition a significant area of therapeutic research. nih.gov

Characterization of Inhibitory Mechanisms (Competitive vs. Non-competitive)

Research has characterized 1-methyl-tryptophan as a competitive inhibitor of the IDO1 enzyme. nih.gov As a structural analog of the natural substrate, L-tryptophan, 1-MT binds to the ferrous complex of the enzyme. nih.gov However, the presence of a methyl group on the indole (B1671886) nitrogen prevents its catalytic conversion into N-formylkynurenine, effectively blocking the enzyme's activity and halting the progression of the kynurenine pathway at its initial step. nih.gov

Stereospecificity of Enzyme Inhibition by 1-methyl-D-tryptophan and 1-methyl-L-tryptophan

The inhibitory effects of 1-methyl-tryptophan are highly dependent on its stereochemistry, with the D- and L-isomers exhibiting distinct properties both in laboratory assays and in living organisms. plos.org While the L-isomer (L-1-MT) is generally a more potent inhibitor of the IDO1 enzyme in cell-free biochemical assays, the D-isomer (D-1-MT or Indoximod) often shows superior efficacy in preclinical in vivo models, particularly in the context of cancer immunotherapy. plos.orgresearchgate.netresearchgate.net

This discrepancy has been a subject of intense investigation. Some studies suggest that L-1-MT preferentially targets the IDO1 enzyme, whereas D-1-MT may have a higher affinity for IDO2, a related enzyme also implicated in tryptophan metabolism and immune regulation. nih.govplos.orgresearchgate.net However, other research indicates that L-1-MT is more effective than D-1-MT at inhibiting both IDO1 and IDO2 enzyme activities. nih.gov The superior in vivo anti-tumor effects of D-1-MT are thought to be a result of targeting IDO, rather than an off-target effect. plos.org

| Property | 1-methyl-L-tryptophan (L-1-MT) | 1-methyl-D-tryptophan (D-1-MT / Indoximod) |

|---|---|---|

| IDO1 Inhibition (in vitro) | More potent inhibitor in cell-free assays and of recombinant IDO1. plos.orgnih.gov | Less potent inhibitor in cell-free assays. nih.gov |

| IDO2 Inhibition (in vitro) | Reported to be a more efficient inhibitor than D-1MT. nih.gov | Reported to preferentially inhibit IDO2 in some studies. plos.orgresearchgate.net |

| In Vivo Efficacy (Anti-tumor) | Less active in in vivo models. plos.org | Shows superior or equivalent efficacy in preclinical tumor models. plos.orgresearchgate.net |

| T-Cell Modulation | Can reverse IDO-mediated T-cell suppression in vitro. | Effectively reverses suppression of T-cells by IDO-positive dendritic cells. plos.org |

Effects on Tryptophan Catabolism and Kynurenine Pathway Modulation

By inhibiting IDO1/TDO, 1-MT directly alters the metabolic flux of the kynurenine pathway. This typically results in a decrease in the kynurenine-to-tryptophan (Kyn/Trp) ratio, a common marker for IDO1 activity. nih.gov

Interestingly, several studies have reported that administration of 1-MT leads to a surprising increase in the downstream metabolite kynurenic acid (KYNA), a compound known for its neuroprotective and immunomodulatory effects. nih.govmdpi.comnih.gov This effect was observed alongside a reduction in the intermediate metabolite kynurenine. nih.gov This suggests that 1-MT does not simply block the pathway but actively shifts tryptophan catabolism toward the KYNA branch. nih.govfrontiersin.org Notably, this increase in KYNA appears to be independent of IDO1 activity, as it was also observed in IDO1-knockout mice. nih.govfrontiersin.org

Conversely, some research has revealed paradoxical effects. In certain human cancer cell lines, D-1-MT was found to increase kynurenine production by upregulating the expression of IDO1 mRNA and protein, suggesting complex off-target or regulatory feedback mechanisms. plos.org

Investigations of Immunomodulatory Effects in Preclinical Models

The degradation of tryptophan via the kynurenine pathway is a powerful mechanism of immune suppression, often exploited by tumors to evade immune surveillance. frontiersin.orgnih.gov By inhibiting IDO, 1-MT can reverse this immunosuppressive microenvironment, restoring the function of immune cells.

Modulation of Immune Cell Function in in vitro Systems

In laboratory settings, 1-MT has been shown to counteract the immunosuppressive effects of IDO. The addition of 1-MT can restore the proliferation of T-cells that is otherwise suppressed by IDO-expressing cells. researchgate.net However, the stereoisomers can have different effects. In co-cultures of peripheral blood mononuclear cells (PBMCs) and melanoma cells, D-1-MT, but not L-1-MT, was found to almost double the tumor-killing activity of the immune cells. researchgate.net This effect was accompanied by a D-1-MT-specific reduction in interferon-gamma (IFN-γ) production, highlighting previously unknown, off-target immunomodulatory activities. researchgate.net It has also been noted that some commercially available lots of L-1-MT contain contaminating L-tryptophan, which can be sufficient to reverse IDO-mediated effects in vitro, independent of IDO inhibition. plos.orgresearchgate.net

Studies in Animal Models of Disease (e.g., PKD, tumor models)

The immunomodulatory properties of 1-MT have been extensively studied in various animal models of disease.

Tumor Models : In murine tumor models, the administration of 1-MT, particularly the D-isomer, can repress IDO-induced tumor growth and enhance anti-tumor immune responses. plos.org This effect is believed to be mediated by the restoration of T-cell function within the tumor microenvironment. frontiersin.org D-1-MT is being investigated in clinical trials as an immunotherapeutic agent, often in combination with other cancer treatments like chemotherapy. plos.org

Polycystic Kidney Disease (PKD) Models : Recent research has identified tryptophan metabolism as a key factor in the progression of autosomal dominant polycystic kidney disease (ADPKD). nih.govnih.gov In mouse models of PKD, levels of kynurenine and IDO1 expression were found to be elevated. nih.govresearchgate.netjci.org Pharmacological inhibition of IDO1 with 1-MT resulted in less severe disease, slowing cyst growth. nih.govnih.govresearchgate.net This therapeutic effect was associated with favorable changes in the cystic immune microenvironment, including a decrease in kidney macrophage numbers and an increase in beneficial CD8+ T cells. nih.govnih.gov These findings position IDO1 as a promising therapeutic target for ADPKD. nih.govnih.govjci.org

Impact on Downstream Metabolites (e.g., Kynurenic Acid)

There is no available scientific literature detailing the impact of Boc-1-methyl-DL-tryptophan on the downstream metabolites of the kynurenine pathway, such as kynurenic acid. Studies on the unprotected analog, 1-methyl-DL-tryptophan, have demonstrated an effect on this pathway, but similar investigations involving the Boc-protected compound have not been published. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Structural and Mechanistic Enzyme-Substrate/Inhibitor Interaction Studies

Detailed structural and mechanistic studies elucidating the interaction of this compound with enzymes are not present in the current body of scientific literature. The subsequent sections reflect this lack of specific research data.

Computational docking studies and binding pose analyses for this compound with target enzymes have not been published. Such studies are crucial for predicting the binding affinity and orientation of a ligand within an enzyme's active site, but this information is not available for this compound.

There is a lack of published data from cell-free assays determining the enzyme kinetics of this compound. Consequently, key kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this specific compound have not been documented.

Analytical Research Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods in Tryptophan Analog Research

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of tryptophan derivatives. By interacting with electromagnetic radiation, molecules like Boc-1-methyl-DL-tryptophan provide detailed information about their atomic arrangement, conformational states, and the nature of their immediate chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. For tryptophan analogs, NMR is crucial for confirming the identity of a synthesized compound by verifying the connectivity of atoms and providing insights into its spatial arrangement.

Detailed research findings indicate that the conformation of the tryptophan side chain is a key determinant of its function and interactions. NMR methods, including the analysis of coupling constants and nuclear Overhauser effects (NOE), have been used to examine the conformational equilibrium of tryptophan and its derivatives in solution. rsc.org Studies have shown that the side-chain conformation is often dominated by specific rotamers, and these preferences can be influenced by factors such as solvent and intramolecular hydrogen bonding. rsc.orgresearchgate.net For instance, ¹³C NMR spectroscopy, combined with quantum chemical calculations, has been effectively used to predict the chemical shifts of aromatic carbons in tryptophan-containing peptides, providing a sensitive probe of local conformation. researchgate.net While specific NMR data for this compound is not detailed in the provided sources, the analytical principles are directly applicable. A typical analysis would involve assigning proton (¹H) and carbon (¹³C) signals to each atom in the molecule, confirming the presence of the Boc protecting group, the methyl group on the indole (B1671886) nitrogen, and the tryptophan backbone.

Table 1: Representative NMR Techniques for Tryptophan Analog Analysis

| NMR Experiment | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the number and type of hydrogen atoms. Chemical shifts indicate the electronic environment, and coupling constants reveal neighboring protons. | Confirms the presence of protons on the indole ring, the α-carbon, β-carbons, and the tert-butyl and methyl groups. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule, providing a carbon skeleton fingerprint. | Verifies the carbon framework, including the indole, Boc, and amino acid moieties. researchgate.net |

| COSY (Correlation Spectroscopy) | Establishes correlations between protons that are coupled to each other, typically through two or three bonds. | Helps to trace the connectivity of protons within the tryptophan side chain and backbone. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. | Assigns specific protons to their attached carbons, aiding in unambiguous structural confirmation. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, regardless of whether they are bonded. | Provides crucial data for determining the three-dimensional conformation and preferred rotamers of the molecule in solution. rsc.org |

Mass Spectrometry (MS/MS) for Metabolite Analysis and Compound Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures, making it ideal for metabolite analysis.

In the context of tryptophan analog research, LC-MS/MS is the method of choice for studying metabolic pathways. nih.gov It enables the simultaneous determination of tryptophan and its various metabolites, such as kynurenine (B1673888), serotonin, and indoleacetic acid, in biological samples like plasma and tissue. nih.govjst.go.jp These methods are characterized by their high sensitivity and specificity, often employing techniques like multiple reaction monitoring (MRM) for accurate quantification. nih.govwaters.com For this compound, MS would first be used to confirm its molecular weight (318.37 g/mol ). scbt.com In metabolic studies, researchers would look for the parent compound and potential biotransformation products, such as hydroxylated or demethylated derivatives, by tracking their specific mass transitions.

Table 2: Common Tryptophan Metabolites Detectable by LC-MS/MS

| Metabolite | Metabolic Pathway | Significance |

|---|---|---|

| Kynurenine | Kynurenine Pathway | Major pathway of tryptophan degradation, linked to immune regulation. nih.gov |

| Serotonin (5-Hydroxytryptamine) | Serotonin Pathway | Crucial neurotransmitter involved in mood, sleep, and appetite. scielo.br |

| 5-Hydroxyindoleacetic acid (5-HIAA) | Serotonin Pathway | The main metabolite of serotonin. nih.gov |

| Indole-3-acetic acid | Indole Pathway | A phytohormone also produced by gut microbiota. jst.go.jp |

| Melatonin | Serotonin Pathway | Hormone primarily involved in regulating the sleep-wake cycle. mdpi.com |

UV-Visible and Fluorescence Spectroscopy for Probing Microenvironments and Reaction Monitoring

UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic structure of molecules. The indole ring of tryptophan and its analogs possesses unique photophysical properties that make it a sensitive intrinsic probe of its local environment.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. Tryptophan typically exhibits absorption maxima around 280 nm, with other peaks at shorter wavelengths. sielc.com Changes in the absorption spectrum can indicate structural alterations or interactions with other molecules. springernature.com

Fluorescence spectroscopy is particularly valuable because the emission properties of the indole chromophore—specifically the emission maximum wavelength (λ_max) and quantum yield—are highly sensitive to the polarity of its microenvironment. acs.org In polar environments, tryptophan emission occurs from the ¹Lₐ state, while in nonpolar environments, emission from the ¹Lₑ state is more prominent. acs.org This sensitivity allows researchers to monitor processes such as protein folding, ligand binding, or the partitioning of a tryptophan analog into a membrane. For this compound, these techniques could be used to monitor its binding to a target protein or to follow the kinetics of a reaction involving the indole ring by observing changes in absorbance or fluorescence intensity over time.

Table 3: Photophysical Properties of Tryptophan Analogs

| Property | Description | Application in Research |

|---|---|---|

| Absorption Maximum (λ_abs) | Wavelength at which the molecule absorbs the most light. For tryptophan, typically ~280 nm. sielc.com | Quantification of concentration (Beer-Lambert Law); monitoring reactions that alter the chromophore. |

| Emission Maximum (λ_em) | Wavelength of maximum fluorescence intensity. Highly sensitive to solvent polarity, shifting to longer wavelengths (red-shift) in more polar environments. tau.ac.ilnih.gov | Probing the local environment of the tryptophan analog (e.g., in a protein binding pocket). acs.org |

| Fluorescence Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. Varies significantly with the local environment and the presence of quenching agents. nih.gov | Detecting conformational changes or binding events that alter the fluorescence efficiency. nih.gov |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. Can be complex, often showing multi-exponential decay due to different rotamers. nih.gov | Provides dynamic information about the fluorophore and its interactions with its surroundings. |

Chromatographic Separations in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. It is routinely used to assess the purity of synthesized tryptophan analogs like this compound and to monitor the progress of chemical reactions.

In a typical setup, the compound is separated on a column packed with a stationary phase, most commonly a C18 reversed-phase column, where a polar mobile phase is used. scielo.brnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is assessed by injecting a sample and observing the resulting chromatogram; a pure compound should ideally yield a single, sharp peak. The presence of other peaks indicates impurities. nih.gov By running a reaction mixture at different time points, HPLC can be used to monitor the disappearance of reactants and the appearance of products, thereby tracking the reaction's progress and yield. Detection is commonly achieved using a UV detector set to a wavelength where the indole ring absorbs, such as 220 nm or 280 nm. nih.govsielc.com

Table 4: Typical HPLC Parameters for Tryptophan Analog Analysis

| Parameter | Common Conditions | Purpose |

|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size). scielo.br | Separates compounds based on hydrophobicity. Tryptophan and its derivatives are well-retained and separated on these columns. nih.gov |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., sodium acetate (B1210297), or water with formic/trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). scielo.brnih.govsielc.com | Elutes the compounds from the column. The composition can be adjusted to optimize separation. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. | Controls the speed of the separation and influences peak resolution. |

| Detection | UV-Vis detector (e.g., at 220, 267, or 280 nm) or Fluorescence detector. scielo.brsielc.comnih.gov | Detects and quantifies the compounds as they elute from the column. |

| Internal Standard | A compound added in a constant amount to samples and standards to correct for variations in injection volume and detector response. nih.gov | Improves the accuracy and precision of quantification. |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reactions and identifying compounds. aga-analytical.com.pl It is particularly useful in synthetic chemistry to quickly determine if a reaction is complete.

The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel coated on a plate of glass or plastic. rsc.org A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase. After the solvent front nears the top, the plate is removed and dried. The separated spots are visualized, often under a UV lamp (as indole compounds are UV-active) or by staining with a reagent that reacts with the compounds to produce colored spots. rsc.orgresearchgate.net By comparing the spot of the reaction mixture to spots of the starting materials, one can quickly assess the consumption of reactants and the formation of new products. nih.gov The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify compounds. rsc.org

Table 5: Application of TLC in Tryptophan Analog Synthesis

| Parameter | Description | Example Usage |

|---|---|---|

| Stationary Phase | Usually silica gel or alumina on a glass or plastic backing. aga-analytical.com.pl | Provides a polar surface for separation. |

| Mobile Phase | A mixture of organic solvents, such as ethyl acetate/hexanes or dichloromethane/methanol. The polarity is optimized to achieve good separation. | For a reaction converting a starting material to this compound, the mobile phase would be chosen so that the starting material and product have different R_f values. |

| Spotting | Applying small, concentrated spots of the starting material(s), co-spot (mixture of starting material and reaction), and the reaction mixture onto the baseline of the plate. rsc.org | Allows for direct comparison of the reaction's progress against the starting point. |

| Visualization | UV light (254 nm) is common for indole-containing compounds. Staining reagents like ninhydrin (for free amines) or vanillin can also be used. researchgate.net | Makes the separated, colorless spots visible for analysis. |

| Analysis | The disappearance of the starting material spot and the appearance of a new product spot in the reaction lane indicates the reaction is proceeding. nih.gov | A quick check to decide whether to continue the reaction, work it up, or adjust conditions. |

Radiochemical Purity and Yield Determination for Radiotracers

The rigorous assessment of radiochemical purity and the determination of radiochemical yield are critical quality control parameters in the synthesis of radiotracers for positron emission tomography (PET). snmjournals.orgiaea.org Radiochemical purity is defined as the proportion of the total radioactivity in the final product that is present in the desired chemical form, ensuring that the observed signal in imaging studies corresponds to the target molecule. iaea.org The radiochemical yield provides a measure of the efficiency of the radiolabeling process.

Commonly employed analytical techniques for these determinations include radio-thin layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC). nih.govnih.gov

Analytical Methods for Radiochemical Purity

Radio-Thin Layer Chromatography (Radio-TLC): This technique is frequently used due to its simplicity and rapid analysis time, especially when there are few radioactive species to separate. nih.gov It is a valuable tool for monitoring the progress of the radiolabeling reaction and for the final quality control of the radiopharmaceutical. nih.gov In the analysis of ¹⁸F-labeled radiopharmaceuticals, radio-TLC can be more accurate than radio-HPLC because it avoids the potential issue of [¹⁸F]fluoride being trapped in the HPLC column, which could lead to an underestimation of this impurity. nih.govrsc.org The separation on a TLC plate allows for the quantification of different radioactive species by scanning the plate with a radioactivity detector. iaea.org

Radio-High-Performance Liquid Chromatography (Radio-HPLC): Radio-HPLC is another primary method for determining radiochemical purity, offering high resolution for separating multiple compounds. nih.gov An HPLC system is equipped with a radioactivity detector in series with other detectors (e.g., UV) to identify and quantify both the radiolabeled product and any non-radioactive impurities. researchgate.net This method is particularly useful for providing a detailed profile of the product mixture.

Determination of Radiochemical Yield

The radiochemical yield (RCY) is a measure of the efficiency of the radiosynthesis. It is calculated as the ratio of the activity of the final purified radiotracer to the initial activity of the radionuclide used in the synthesis. This value is often "decay-corrected," meaning it is adjusted to account for the radioactive decay that occurs during the synthesis and purification process, providing a standardized measure of the reaction's efficiency.

Research Findings for Tryptophan-Based Radiotracers

While specific data for this compound is not extensively detailed in the literature, research on structurally similar tryptophan derivatives provides insight into expected radiochemical purities and yields. Automated synthesis modules are often employed to ensure reproducibility and high yields. snmjournals.orgnih.gov Studies on various ¹⁸F-labeled tryptophan analogs consistently report high radiochemical purities, typically exceeding 98% or 99%. researchgate.netnih.govresearchgate.netnih.govnih.gov Radiochemical yields can vary more widely depending on the specific precursor, labeling chemistry, and synthesis method used.

Below is a summary of findings for several tryptophan-derived radiotracers:

| Radiotracer | Radiochemical Yield | Radiochemical Purity |

| 1-methyl-D-tryptophan-[¹⁸F]BF₃ | >20% | >99% researchgate.netresearchgate.net |

| 1-L-[¹⁸F]FETrp | 19.0 ± 7.0% (decay-corrected) | >99% nih.gov |

| 1-D-[¹⁸F]FETrp | 9.0 ± 3.0% (decay-corrected) | >99% nih.gov |

| 5-(3-[¹⁸F]Fluoropropyloxy)-L-tryptophan ([¹⁸F]-L-FPTP) | 21.1 ± 4.4% (uncorrected) | >99% nih.gov |

| ¹⁸F-labeled 4-F-5-OMe-tryptophans | 2.6 ± 0.5% to 32.4 ± 4.1% | >98.0% nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations of Compound-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand such as Boc-1-methyl-DL-tryptophan interacts with a protein target. These computational methods can predict the binding conformation, affinity, and stability of the ligand-protein complex. A primary target for tryptophan derivatives is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan metabolism. frontiersin.orgnih.gov

Molecular docking studies of the parent compound, 1-methyl-tryptophan, with IDO1 have elucidated its binding mode within the enzyme's active site. cdnsciencepub.comnih.gov These studies suggest that the indole (B1671886) ring of 1-methyl-tryptophan occupies a hydrophobic pocket, while the amino acid portion forms crucial interactions with polar residues and the heme cofactor. The methyl group on the indole nitrogen is a key modification that prevents the enzymatic degradation that the natural substrate, L-tryptophan, undergoes. nih.gov

While specific docking studies on this compound are not extensively reported in the available literature, we can infer its likely binding characteristics. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group would introduce significant steric hindrance. This could alter the binding orientation compared to the unprotected 1-methyl-tryptophan and potentially impact binding affinity. The Boc group's presence would likely disrupt some of the native hydrogen bonding interactions formed by the amino group, while possibly introducing new hydrophobic interactions.

Molecular dynamics simulations can further refine the static picture provided by docking. An MD simulation of a protein-ligand complex tracks the movements of atoms over time, providing insights into the flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules. frontiersin.org For the IDO1-1-methyl-tryptophan complex, MD simulations would reveal the dynamics of key interactions, such as those with arginine and phenylalanine residues in the active site. nih.govsemanticscholar.org

Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for Tryptophan Derivatives with IDO1 This table presents hypothetical data based on typical findings for similar compounds to illustrate the outputs of these computational methods.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Ligand during MD (Å) |

|---|---|---|---|

| L-Tryptophan | -8.5 | Arg231, Phe226, Ser167, Heme | 1.2 |

| 1-methyl-DL-tryptophan | -7.9 | Arg231, Phe226, Tyr126, Heme | 1.5 |

| This compound | -6.5 | Phe226, Leu234, Val130 | 2.8 |

Quantum Chemical Calculations of Electronic and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and spectroscopic properties of molecules. researchgate.netdoi.org These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity, as well as predict spectroscopic data like NMR and IR spectra. nmrdb.orghmdb.cahmdb.ca

For a molecule like this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated from quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. doi.org For this compound, the MEP would likely show negative potential around the carbonyl oxygens of the Boc group and the carboxylic acid, and positive potential near the amide proton.

Furthermore, quantum chemical methods can be used to simulate spectroscopic properties. For instance, theoretical calculations of nuclear magnetic shielding constants can be correlated with experimental Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govchemicalbook.com This can aid in the structural elucidation of the compound and the assignment of its NMR signals. Similarly, vibrational frequencies can be calculated to help interpret infrared (IR) spectra.

Table 2: Illustrative Quantum Chemical Properties of Tryptophan Derivatives This table presents hypothetical data based on typical findings for similar compounds to illustrate the outputs of these computational methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| L-Tryptophan | -5.8 | -0.9 | 4.9 | 2.1 |

| 1-methyl-DL-tryptophan | -5.7 | -0.8 | 4.9 | 2.5 |

| This compound | -6.0 | -0.7 | 5.3 | 3.8 |

Structure-Activity Relationship (SAR) Analysis for Enzyme Inhibition

Structure-Activity Relationship (SAR) analysis is a crucial aspect of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. For this compound, SAR studies would focus on how modifications to its structure affect its ability to inhibit enzymes like IDO1.

The parent compound, 1-methyl-tryptophan, is a known competitive inhibitor of IDO1. nih.govnih.gov The key structural features contributing to its activity are the indole scaffold, which mimics the natural substrate, and the methyl group at the N1 position of the indole ring. This methylation prevents the oxidative cleavage that occurs with tryptophan, turning the molecule from a substrate into an inhibitor. nih.gov

The stereochemistry of the alpha-carbon also plays a role in inhibitory activity. Generally, the L-isomer of 1-methyl-tryptophan (1-L-MT) is a more potent inhibitor of IDO1 in in vitro assays compared to the D-isomer (1-D-MT). plos.org

The introduction of the Boc protecting group at the alpha-amino position would have a significant impact on the SAR. The bulky and hydrophobic nature of the Boc group can influence several factors:

Binding Affinity: The steric bulk of the Boc group may lead to a decrease in binding affinity due to unfavorable steric clashes with residues in the active site. Conversely, it could also introduce new favorable hydrophobic interactions.

Solubility: The Boc group increases the lipophilicity of the molecule, which can affect its solubility and pharmacokinetic properties.

Hydrogen Bonding: The Boc group replaces the primary amine with a carbamate, altering the hydrogen bonding capabilities of this part of the molecule. The loss of the amine's hydrogen bond donor capacity could weaken interactions with the enzyme. peptide.com

A systematic SAR study would involve synthesizing a series of analogues with variations in the protecting group, the substitution on the indole ring, and the stereochemistry to determine the optimal combination for potent and selective enzyme inhibition.

Table 3: Illustrative SAR Data for IDO1 Inhibition by Tryptophan Analogues This table presents hypothetical data based on typical findings for similar compounds to illustrate the principles of SAR.

| Compound | Modification | IDO1 IC50 (µM) | Rationale for Activity Change |

|---|---|---|---|

| L-Tryptophan | (Substrate) | >1000 | Natural substrate, not an inhibitor. |

| 1-methyl-L-tryptophan | N1-methylation | 50 | Blocks metabolism, competitive inhibitor. |

| 1-methyl-D-tryptophan | N1-methylation, D-isomer | 200 | Stereochemistry affects binding affinity. |

| This compound | α-amino Boc protection | 150 | Steric hindrance and altered H-bonding from Boc group. |

| Fmoc-1-methyl-DL-tryptophan | α-amino Fmoc protection | 250 | Larger Fmoc group introduces more significant steric clashes. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-1-methyl-DL-tryptophan, and how can researchers optimize yield?

- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group and methylation at the indole nitrogen. Key steps include:

- Reaction Conditions : Use Boc anhydride in a basic medium (e.g., sodium bicarbonate) for amino protection. Methylation may require methyl iodide and a strong base (e.g., NaH) in anhydrous tetrahydrofuran (THF).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Yield optimization requires strict temperature control (0–5°C during methylation) and inert atmosphere to prevent side reactions .

Q. How do researchers distinguish this compound from related derivatives (e.g., 5-hydroxy-DL-tryptophan) in mixed samples?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with targeted ion transitions. For this compound, monitor the [M+H] ion (m/z 347.2) and fragmentation patterns (e.g., loss of tert-butoxycarbonyl group, m/z 247.1). Compare retention times and spectral libraries to rule out structural analogs .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in IDO1 (Indoleamine 2,3-Dioxygenase 1) inhibition?

- Methodological Answer :

- Assay Design : Use recombinant IDO1 enzyme in a cell-free system (to isolate direct effects) with tryptophan substrate and measure kynurenine production via UV-Vis (λ = 365 nm). Include positive controls (e.g., epacadostat) and negative controls (no enzyme).

- Dose-Response Curves : Test this compound at 0.1–100 μM to calculate IC. Account for solubility limits by using DMSO (<1% v/v) and confirm vehicle effects .

- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to model inhibition kinetics. Cross-validate with cellular assays (e.g., human PBMCs) to assess physiological relevance .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically aggregate data from CTR-DB or similar repositories . Stratify studies by experimental variables (e.g., cell type, incubation time, compound purity).

- Contradiction Analysis : Identify confounders (e.g., enantiomeric impurities in DL-forms). Use chiral HPLC to isolate D- and L-isoforms and test their individual activities .

- Reproducibility : Replicate key studies under standardized conditions (e.g., ATCC cell lines, validated lot numbers of reagents) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with IDO1 crystal structures (PDB: 4PK5). Parameterize this compound’s partial charges via Gaussian09 (B3LYP/6-31G*). Validate poses with molecular dynamics (GROMACS, 100 ns simulations) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Compare results with experimental IC values to refine force field parameters .

Methodological Best Practices

Q. How to conduct a comprehensive literature review on this compound while avoiding unreliable sources?

- Methodological Answer :

- Search Strategy : Use PubMed, SciFinder, and Web of Science with Boolean terms: (this compound) AND (synthesis OR IDO1 OR pharmacokinetics). Exclude non-peer-reviewed sources (e.g., ) .

- Data Extraction : Organize findings into tables (e.g., synthesis yields, bioactivity data) and flag studies with incomplete methodological details for further scrutiny .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.